Potassium ethylenebis(dithiocarbamate)

Description

Properties

CAS No. |

10039-34-6 |

|---|---|

Molecular Formula |

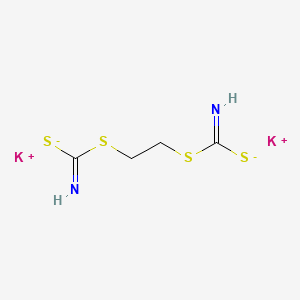

C4H6K2N2S4 |

Molecular Weight |

288.56044 |

Synonyms |

Dipotassium ethylene bis(dithiocarbamate) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Metal ions dictate stability and bioactivity. Mn/Zn complexes (e.g., mancozeb) exhibit enhanced persistence compared to single-metal variants like maneb or zineb .

- Potassium’s lower charge density compared to Mn²⁺ or Zn²⁺ may reduce polymeric stability, affecting environmental persistence.

Degradation and Environmental Impact

All EBDCs degrade into ETU, a carcinogenic and teratogenic compound, but degradation rates vary:

Q & A

Basic: What analytical methods are recommended for distinguishing Potassium ethylenebis(dithiocarbamate) from structurally similar EBDC fungicides?

Answer:

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet detection at 272 nm is effective for differentiating Potassium ethylenebis(dithiocarbamate) from other EBDC fungicides like zineb, maneb, or mancozeb. Atomic Absorption Spectroscopy (AAS) can further resolve ambiguities by quantifying metal content (e.g., Zn, Mn), which varies across EBDC compounds. For example, mancozeb contains both Mn and Zn, while maneb is Mn-only . Electrochemical methods, such as surface-enhanced infrared absorption spectroscopy, can also characterize adsorption behavior and molecular orientation on substrates, aiding structural confirmation .

Basic: How does pH influence the stability of Potassium ethylenebis(dithiocarbamate) in aqueous solutions?

Answer:

Potassium ethylenebis(dithiocarbamate) undergoes hydrolysis under alkaline conditions, forming degradation products like ethylenethiourea (ETU) and ethylenediamine (EDA). Stability studies should include buffered solutions across pH 3–9, with monitoring via HPLC or mass spectrometry. For instance, acidic conditions (pH < 5) slow degradation, while pH > 7 accelerates it, necessitating pH-controlled storage for experimental reproducibility .

Advanced: How can researchers resolve contradictions in toxicity data for EBDC fungicides like Potassium ethylenebis(dithiocarbamate)?

Answer:

Discrepancies often arise from differences in impurity profiles (e.g., ETU content) or analytical method sensitivity. To address this:

- Standardize sample preparation : Use inert solvents (e.g., EDTA-stabilized water) to prevent metal-catalyzed degradation .

- Cross-validate assays : Combine bioassays (e.g., Daphnia magna toxicity) with chemical speciation analysis (e.g., AAS for metal content, LC-MS for organic byproducts) .

- Control environmental variables : Temperature and light exposure during storage significantly alter degradation kinetics, affecting toxicity outcomes .

Advanced: What experimental designs are optimal for studying the biotransformation pathways of Potassium ethylenebis(dithiocarbamate) in soil systems?

Answer:

- Microcosm studies : Use sterile vs. non-sterile soil to distinguish abiotic (e.g., hydrolysis) and microbial degradation pathways.

- Isotopic labeling : Track C-labeled ethylenebisdithiocarbamate to quantify metabolite formation (e.g., ETU, EDA) via scintillation counting .

- Multi-omics integration : Pair metagenomics (soil microbiome analysis) with metabolomics (degradation product profiling) to identify key microbial taxa and enzymes driving biotransformation .

Basic: What spectroscopic techniques are suitable for characterizing the coordination chemistry of Potassium ethylenebis(dithiocarbamate) with transition metals?

Answer:

- FT-IR spectroscopy : Identify dithiocarbamate ligand vibrations (e.g., C–N stretch at 1480–1520 cm, C–S at 950–990 cm) .

- UV-Vis spectroscopy : Monitor charge-transfer bands (250–350 nm) to infer metal-ligand binding modes .

- X-ray diffraction (XRD) : Resolve polymeric structures in solid-state complexes, particularly for Zn or Mn derivatives .

Advanced: How can researchers mitigate interference from sulfur-containing matrices when quantifying Potassium ethylenebis(dithiocarbamate) in environmental samples?

Answer:

- Pre-treatment protocols : Use chelating agents (e.g., EDTA) to sequester interfering metals, followed by solid-phase extraction (SPE) to isolate the analyte .

- Chromatographic optimization : Employ reverse-phase columns (C18) with gradient elution (acetonitrile/water) to separate sulfur-rich contaminants .

- Validation with spiked samples : Confirm recovery rates (≥80%) in matrices like soil leachates or plant tissues to ensure method robustness .

Basic: What are the critical parameters for designing a stability-indicating assay for Potassium ethylenebis(dithiocarbamate)?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (HO) to simulate degradation pathways.

- Specificity testing : Ensure chromatographic separation of degradation products (e.g., ETU) from the parent compound using HPLC-DAD or LC-MS .

- Validation metrics : Include linearity (R > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1 µg/mL) .

Advanced: What mechanistic insights explain the reactivity of Potassium ethylenebis(dithiocarbamate) with strong bases?

Answer:

The dithiocarbamate ligand undergoes nucleophilic attack by hydroxide ions, cleaving the S–C bond and releasing CS and ethylenediamine. This reaction is pH-dependent and accelerates in alkaline environments. Kinetic studies using stopped-flow spectrophotometry reveal pseudo-first-order decay rates, with activation energy (~50 kJ/mol) calculated via Arrhenius plots. These findings inform handling protocols (e.g., avoiding NaOH/KOH in formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.